6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one

Medicinal Chemistry Scaffold Hopping Chemical Library Design

This 6-fluoro-2-methyl analog occupies a novel chemotype space with no disclosed biological activity, making it a high-value addition to diversity libraries targeting Chk1, PDE5A, and GABAA receptors. The fluorine substituent provides a ¹⁹F NMR handle for binding assays and metabolic protection at C-6, while the computed LogP of 0.68 and zero H-bond donors predict CNS permeability—differentiating it from more lipophilic 2-aryl series. Procure for structure-metabolism relationship studies and parallel library synthesis to benchmark metabolic stabilization versus the unsubstituted 2-methyl analog.

Molecular Formula C11H8FN3O
Molecular Weight 217.20 g/mol
Cat. No. B4454775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one
Molecular FormulaC11H8FN3O
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3F
InChIInChI=1S/C11H8FN3O/c1-15-11(16)7-5-13-10-6(9(7)14-15)3-2-4-8(10)12/h2-5,14H,1H3
InChIKeyYKXBZHXCBLLSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 27 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one: Structural Baseline & Procurement Identity


6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one (molecular formula C₁₁H₈FN₃O, molecular weight 217.20 g/mol) is a fluorinated pyrazoloquinolinone derivative within the broader class of tricyclic heterocyclic compounds known as pyrazolo[4,3-c]quinolin-3-ones . This scaffold has attracted sustained medicinal chemistry interest for its ability to engage multiple therapeutic targets, including checkpoint kinase 1 (Chk1), phosphodiesterase 5A (PDE5A), and the γ-aminobutyric acid type A (GABAA) receptor benzodiazepine binding site [1]. The distinguishing structural features of this specific compound—a fluorine atom at the 6-position of the quinoline ring and a methyl group at the N-2 position of the pyrazolone ring—define a unique substitution pattern that differentiates it from the hundreds of known 2-aryl- and 2-alkyl-pyrazolo[4,3-c]quinolin-3-one analogs reported in the peer-reviewed literature and patent estate [2].

Why 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one Cannot Be Interchanged with Generic Pyrazoloquinolinones


The pyrazolo[4,3-c]quinolin-3-one pharmacophore is exquisitely sensitive to even minor substituent modifications, with reported biological outcomes ranging from high-affinity GABAA receptor agonism to Chk1 kinase inhibition to PDE5A antagonism depending on the substitution pattern [1]. In the GABAA receptor series, a single para-methoxy versus para-fluoro substituent on the N-2 aryl ring can convert a compound from a potent anxiolytic to an anxiogenic agent in vivo [2]. Similarly, within the Chk1 inhibitor series, only two of thirty synthesized 2-aryl derivatives (compounds 4e2 and 4h2) exhibited measurable Chk1 inhibitory activity, underscoring the narrow structure-activity window [3]. The 6-fluoro-2-methyl substitution pattern of the title compound cannot be assumed to recapitulate the pharmacology of any previously characterized analog; its biological fingerprint requires independent empirical determination.

Quantitative Differentiators of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one Against Closest Analogs


Structural Uniqueness: 6-Fluoro-2-methyl Substitution Pattern Absent from all Published Peer-Reviewed SAR Studies

A systematic review of the published pyrazolo[4,3-c]quinolin-3-one literature, including the GABAA receptor series (López Rivilli et al., 2018), the Chk1 inhibitor series (Mariano A. Vera et al., 2017), and the PDE5A inhibitor series (Shaik et al., 2019), confirms that no compound bearing the 6-fluoro-2-methyl substitution combination has been reported with disclosed biological activity [1][2][3]. The N-2 position in most published series is occupied by an aryl or substituted aryl group; the simple N-2 methyl substitution is extremely rare, appearing only in a 1992 thesis describing antibacterial rigid analogs of quinolones [4]. The combination of N-2 methyl with 6-fluoro is entirely unprecedented in the disclosed scientific corpus, creating a novel chemical space opportunity distinct from the >100 characterized pyrazolo[4,3-c]quinolin-3-one analogs.

Medicinal Chemistry Scaffold Hopping Chemical Library Design

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile of 6-Fluoro-2-methyl vs. 2-Aryl Analogs

The LogP of 6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one is reported as 0.68 by Hit2Lead/ChemDiv computational determination . By comparison, the des-fluoro, des-methyl parent scaffold (6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, MW 203, formula C₁₀H₆FN₃O) has a computed LogP of 1.62, indicating that the N-2 methyl substitution reduces lipophilicity by approximately 0.94 log units relative to the NH analog . This is consistent with the hydrogen bond donor capacity of the free NH group being replaced by a methyl group, reducing HBD count from 2 in the NH analog to a predicted 0 in the N-2 methyl derivative. The lower LogP and reduced HBD count predict distinct membrane permeability and plasma protein binding profiles compared to 2-aryl pyrazoloquinolinones, which typically exhibit higher LogP values (estimated 2.5–4.0) due to the lipophilic aryl substituent .

Drug Design ADME Prediction Physicochemical Profiling

Fluorine-Mediated Metabolic Stability Advantage: Class-Level Inference from 6-Fluoro Substitution

Strategic incorporation of fluorine at the 6-position of the quinoline ring is a well-validated medicinal chemistry tactic for blocking cytochrome P450-mediated oxidative metabolism at the metabolically labile C-6 position of quinoline and quinolinone scaffolds [1]. The 6-fluoro substituent of the title compound serves as an oxidative blocking group, in contrast to the unsubstituted 2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (CAS 1083202-08-7), which retains a hydrogen at the equivalent position and is therefore predicted to be more susceptible to CYP-mediated hydroxylation [2]. This is a class-level property well-established across multiple fluorinated heterocyclic series in drug discovery; however, no direct microsomal stability data comparing these two specific analogs have been published.

Metabolic Stability Fluorine Chemistry Medicinal Chemistry

Synthetic Tractability: Single-Step N-Methylation Advantage over Multi-Step 2-Aryl Derivative Synthesis

The synthesis of 2-aryl-pyrazolo[4,3-c]quinolin-3-ones requires a multi-step sequence involving Gould-Jacobs quinolinone formation, chlorination with POCl₃ or SOCl₂, and condensation with aryl hydrazines—typically 4–5 synthetic steps with chromatographic purification at each stage [1]. In contrast, the 2-methyl substitution of the title compound can be accessed via direct N-methylation of the parent 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one using methyl iodide under basic conditions, a transformation demonstrated directly in the pyrazoloquinolone thesis literature [2]. This synthetic simplification translates to fewer steps, higher overall yield, and reduced cost of goods compared to 2-aryl series compounds, which require custom aryl hydrazine synthesis or procurement.

Synthetic Chemistry Library Synthesis Process Chemistry

Optimal Application Scenarios for 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one


Chemical Library Diversification for Kinase and GPCR Screening Campaigns

The 6-fluoro-2-methyl substitution pattern represents a novel chemotype within the pyrazolo[4,3-c]quinolin-3-one scaffold class, with no disclosed biological activity data in the peer-reviewed literature [1]. This novelty makes it a high-value addition to diversity-oriented screening libraries targeting Chk1, PDE5A, and GABAA receptor family members, where structurally distinct starting points are prioritized over known active scaffolds. The fluorine atom provides a ¹⁹F NMR handle for ligand-observed binding assays, facilitating hit validation workflows.

CNS Drug Discovery Programs Requiring Favorable Physicochemical Profile

With a computed LogP of 0.68 and predicted zero hydrogen bond donors , this compound occupies a physicochemical space consistent with CNS drug-like properties, including predicted blood-brain barrier permeability. This profile differentiates it from the more lipophilic 2-aryl pyrazoloquinolinones (estimated LogP 2.5–4.0), making it a preferred starting point for CNS-targeted programs, particularly those exploring GABAA receptor modulation given the well-established role of pyrazoloquinolinones at this target [2].

Metabolic Stability-Focused Lead Optimization Programs

The 6-fluoro substituent is expected to confer protection against CYP450-mediated oxidative metabolism at the C-6 position of the quinoline ring, a common metabolic soft spot in quinolinone-based compounds [3]. Procurement of this fluorinated analog for structure-metabolism relationship (SMR) studies allows direct comparison with the unsubstituted 2-methyl analog (CAS 1083202-08-7, MW 199.21) to quantify the metabolic stabilization benefit of the 6-fluoro group, generating valuable SAR data for lead optimization programs.

Synthetic Methodology Development and Building Block Supply

The N-2 methyl substitution pattern, accessible via direct alkylation chemistry [4], provides a synthetically tractable scaffold for parallel library synthesis. In contrast to 2-aryl derivatives that require multi-step aryl hydrazine synthesis and condensation, the 2-methyl series can be diversified through late-stage functionalization at other positions of the core (e.g., C-8 halogenation, C-5 alkylation), offering advantages in library production throughput and cost efficiency [4].

Quote Request

Request a Quote for 6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.